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molecular formula C9H7NO B7786579 (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Cat. No. B7786579
M. Wt: 145.16 g/mol
InChI Key: GQNBRISQKUALEP-VQHVLOKHSA-N
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Patent
US09260448B2

Procedure details

Phenylacetonitrile (10 g, 85.4 mmol) and methyl formate (67 ml) were dissolved in TIIF (250 ml) in a reaction vessel, and then NaH (2.6 g, 106.7 mmol) was added thereto at 0° C. The solution was stirred at room temperature for 12 hr. After completion of the reaction, the reaction mixture was washed with distilled water and acidified with 1 N HCl to adjust the pH to 5 or less. Thereafter, the resulting solution was extracted with dichloromethane. The organic layer was dried over anhydrous Na2SO4, followed by filtration. The filtrate was concentrated under reduced pressure to give 12.3 g (84.7 mmol, quant.) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10](OC)=[O:11].[H-].[Na+]>>[OH:11][CH:10]=[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
67 mL
Type
reactant
Smiles
C(=O)OC
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with distilled water
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the resulting solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC=C(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09260448B2

Procedure details

Phenylacetonitrile (10 g, 85.4 mmol) and methyl formate (67 ml) were dissolved in TIIF (250 ml) in a reaction vessel, and then NaH (2.6 g, 106.7 mmol) was added thereto at 0° C. The solution was stirred at room temperature for 12 hr. After completion of the reaction, the reaction mixture was washed with distilled water and acidified with 1 N HCl to adjust the pH to 5 or less. Thereafter, the resulting solution was extracted with dichloromethane. The organic layer was dried over anhydrous Na2SO4, followed by filtration. The filtrate was concentrated under reduced pressure to give 12.3 g (84.7 mmol, quant.) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10](OC)=[O:11].[H-].[Na+]>>[OH:11][CH:10]=[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
67 mL
Type
reactant
Smiles
C(=O)OC
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with distilled water
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the resulting solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC=C(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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